I4Si
Silicon tetraiodide
CAS No.: 13465-84-4
Cat. No.: VC20985512
Molecular Formula: SiI4
I4Si
Molecular Weight: 535.703 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13465-84-4 |
---|---|
Molecular Formula | SiI4 I4Si |
Molecular Weight | 535.703 g/mol |
IUPAC Name | tetraiodosilane |
Standard InChI | InChI=1S/I4Si/c1-5(2,3)4 |
Standard InChI Key | CFTHARXEQHJSEH-UHFFFAOYSA-N |
SMILES | [Si](I)(I)(I)I |
Canonical SMILES | [Si](I)(I)(I)I |
Introduction
Chemical Properties and Structure
Silicon tetraiodide (SiI4) is characterized by a tetrahedral molecular structure with Si-I bond lengths of 2.432(5) Å . This colorless, crystalline compound appears white in solid form, while transforming into a yellow liquid when melted . Also known as silicon(IV) iodide or tetraiodo silane, SiI4 belongs to the family of silicon tetrahalides .
The fundamental physical and chemical properties of silicon tetraiodide are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | SiI4 |
Molecular Weight | 535.7034 Da |
Appearance | White crystalline solid |
Melting Point | 120.5°C (249°F, 394 K) |
Boiling Point | 287.4°C (549°F, 561 K) |
Density | 4.198 g/cm³ |
Element Composition | Iodine (94.76%), Silicon (5.24%) |
Storage Requirements | Dry, well-ventilated area |
Sensitivity | Light, air, and moisture |
Incompatibilities | Magnesium, zinc, ammonia, aluminum |
Silicon tetraiodide's tetrahedral geometry is consistent with sp³ hybridization of the central silicon atom, creating a symmetrical arrangement of the four iodine atoms . This structure contributes to its physical properties and reactivity patterns, particularly its sensitivity to moisture.
Comparative Analysis with Other Silicon Tetrahalides
When compared to other silicon tetrahalides, SiI4 exhibits distinct physical properties that correlate with the size and electronegativity of the halogen atoms. The following table illustrates these relationships :
Compound | Boiling Point (°C) | Melting Point (°C) | Si-X Bond Length (Å) | Si-X Bond Energy (kJ/mol) |
---|---|---|---|---|
SiH4 | -111.9 | -185 | >0.74 | 384 |
SiF4 | -90.3 | -95.0 | 1.55 | 582 |
SiCl4 | 56.8 | -68.8 | 2.02 | 391 |
SiBr4 | 155.0 | 5.0 | 2.20 | 310 |
SiI4 | 290.0 | 155.0 | 2.43 | 234 |
This comparison reveals important trends: as the halogen atom size increases from fluorine to iodine, both the bond length increases and bond energy decreases . Similarly, both melting and boiling points increase with increasing halogen atomic mass, reflecting the greater intermolecular forces between larger molecules.
Synthesis Methods
Several methodologies have been developed for the synthesis of silicon tetraiodide, ranging from traditional laboratory preparations to advanced industrial production processes.
Traditional Synthesis Approaches
The classical synthesis of silicon tetraiodide involves the direct reaction between elemental silicon and iodine :
Si + 2I₂ → SiI₄
An alternative production method involves passing iodine vapor and carbon dioxide over strongly-heated silicon, with the product condensing in the cold portion of the apparatus. Purification is subsequently achieved by shaking with mercury and carbon bisulfide, resulting in an octahedral crystallization structure .
Silicon tetraiodide can also be produced through the reaction of silicon or silicon carbide with iodine when heated to approximately 200°C . For more specialized laboratory applications, the reaction of silane with iodine vapor at 130-150°C produces a series of iodosilanes, including SiH₃I (iodosilane), SiH₂I₂ (diiodosilane), SiHI₃ (triiodosilane), and SiI₄ (silicon tetraiodide) .
Industrial Scale Production
Recent advancements in industrial production have focused on scalable technologies for manufacturing high volumes of silicon tetraiodide. One innovative approach has been the transition from powder to granular form, eliminating the grinding process that poses risks of hydrolyzation and contamination from mill consumables .
This new methodology employs stable, continuous synthesis using custom-made ovens that maintain temperatures up to 1000°C with ±0.1°C accuracy across different temperature phases. The process features a fully-automated granulation phase utilizing high-purity argon, resulting in production capabilities of up to 10kg/day with potential for horizontal scaling .
Thermochemical Properties
The thermodynamic characteristics of silicon tetraiodide have been well-documented through experimental and theoretical studies.
Gas Phase Thermochemistry
Silicon tetraiodide exhibits the following thermochemical properties in the gas phase :
Thermodynamic Parameter | Value | Units |
---|---|---|
Standard Enthalpy of Formation (ΔfH° gas) | -110.46 | kJ/mol |
Standard Entropy (S° gas, 1 bar) | 416.43 | J/mol·K |
Heat Capacity
The heat capacity of silicon tetraiodide in the gas phase can be calculated using the Shomate Equation with the following parameters (valid from 700K to 6000K) :
Parameter | Value |
---|---|
A | 107.5727 |
B | 0.440291 |
C | -0.119460 |
D | 0.010203 |
E | -0.640830 |
F | -144.6986 |
G | 542.8782 |
H | -110.4580 |
These thermodynamic parameters are essential for understanding the behavior of silicon tetraiodide in various chemical processes and reactions.
Applications in Technology
Silicon tetraiodide has found significant applications in several technological fields, particularly in the semiconductor and microelectronics industries.
Chemical Vapor Deposition
Silicon tetraiodide is utilized to grow thin films of silicon through Chemical Vapor Deposition (CVD) . This application leverages the compound's relatively low thermal stability and convenient decomposition properties to produce high-purity silicon films.
Precursor to Silicon Amides
SiI₄ serves as a precursor to silicon amides with the formula Si(NR₂)₄, where R represents alkyl groups . These silicon amides have applications in various chemical synthesis processes and materials science.
Silicon Purification
An innovative application of silicon tetraiodide involves purification and deposition of silicon through an iodide disproportionation reaction. This process initially reacts iodine with metallurgical-grade silicon to create silicon tetraiodide and impurity iodide byproducts in a cold-wall reactor system . This method provides a pathway to produce high-purity silicon for electronic applications.
Chemical Reactivity
Silicon tetraiodide exhibits characteristic reactivity patterns that influence its handling, storage, and applications.
Sensitivity to Environmental Conditions
Silicon tetraiodide reacts quickly with water and moisture in air , making it necessary to handle the compound under controlled conditions. This high reactivity with moisture is a key consideration in both laboratory and industrial settings.
Reactions with Other Compounds
The compound is known to be incompatible with several materials, including magnesium, zinc, ammonia, and aluminum . When the SiI₄ vapor burns, it produces a distinctive red flame , which is characteristic of iodine-containing compounds.
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